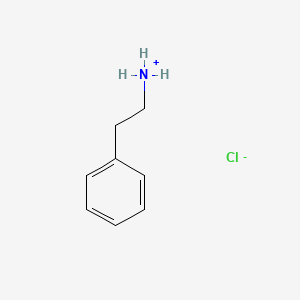
2-Phenylethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Phenylethylazanium;chloride
- Synonyms: Phenethylamine hydrochloride, β-Phenethylamine hydrochloride, Phenethylammonium chloride .
- Molecular Formula : C₈H₁₂ClN
- Structure : Comprises a phenethyl group (aromatic benzene ring + two-carbon chain) bonded to a protonated primary amine (NH₃⁺), with a chloride counterion .
Key Properties :
- Physical State : White crystalline solid.
- Solubility : Highly water-soluble due to ionic nature; hygroscopic .
- Stability : Stable under ambient conditions but sensitive to prolonged exposure to moisture .
The following compounds are structurally or functionally analogous to this compound, with distinctions in molecular architecture, applications, and physicochemical behavior.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Comparisons
Primary vs. Quaternary Ammonium Salts: this compound is a primary ammonium salt, making it more reactive in proton-exchange reactions compared to quaternary salts like bis(2-hexadecanoyloxyethyl)-dimethylazanium, chloride, which lacks acidic protons and is used as a surfactant .
Hydrazine Derivatives :
- (2-Phenylethyl)hydrazine dihydrochloride replaces the amine group with hydrazine (-NH-NH₂), enabling nucleophilic reactions (e.g., with ketones in hydrazone formation). This contrasts with the primary amine in this compound, which participates in reductive amination .
Counterion Effects :
- Substituting chloride with nitrate in 2-Phenylethylazanium;nitrate introduces oxidizing properties, limiting its pharmaceutical use but expanding applications in explosives or ionic liquids .
Acyl Chlorides :
- Phenylacetyl chloride features a reactive acyl chloride group, enabling esterification or amidation reactions. Unlike this compound, it is moisture-sensitive and hydrolyzes rapidly .
Pharmaceutical Hydrochlorides :
- Prilocaine hydrochloride shares the hydrochloride salt group but incorporates an amide and tertiary amine, enhancing lipid solubility for anesthetic efficacy .
Notes and Discrepancies
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
2-phenylethylazanium;chloride |
InChI |
InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
InChI Key |
SKHIBNDAFWIOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















